4-Bromo-3-nitrobenzenesulfonyl chloride
Overview
Description
4-Bromo-3-nitrobenzenesulfonyl chloride is an organic compound with the molecular formula C6H3BrClNO4S. It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with a bromine atom at the 4-position and a nitro group at the 3-position. This compound is primarily used in organic synthesis and as an intermediate in the preparation of various chemical products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-nitrobenzenesulfonyl chloride typically involves the sulfonation of 4-bromo-3-nitrobenzene. The process can be summarized as follows:
Starting Material: 4-Bromo-3-nitrobenzene.
Sulfonation: The starting material is treated with chlorosulfonic acid (ClSO3H) at elevated temperatures (around 90°C) for several hours.
Isolation: The reaction mixture is then cooled and poured into ice water.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Handling: Handling large quantities of 4-bromo-3-nitrobenzene and chlorosulfonic acid.
Controlled Reaction Conditions: Maintaining precise temperature control and reaction times to ensure high yield and purity.
Automated Extraction and Purification: Using automated systems for extraction, drying, and purification to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-nitrobenzenesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Coupling Reactions: The bromine atom can participate in coupling reactions such as Suzuki and Heck reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines (e.g., aniline) and conditions such as room temperature or mild heating.
Reduction: Reagents like hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Coupling Reactions: Reagents like boronic acids (for Suzuki coupling) and palladium catalysts.
Major Products
Nucleophilic Substitution: Formation of sulfonamides, sulfonate esters, and sulfonothioates.
Reduction: Formation of 4-bromo-3-aminobenzenesulfonyl chloride.
Coupling Reactions: Formation of biaryl compounds.
Scientific Research Applications
4-Bromo-3-nitrobenzenesulfonyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceutical compounds.
Material Science: Utilized in the preparation of functional materials and polymers.
Biochemistry: Used in the modification of biomolecules for research purposes
Mechanism of Action
The mechanism of action of 4-Bromo-3-nitrobenzenesulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form strong covalent bonds with various functional groups. This reactivity is exploited in organic synthesis to introduce sulfonyl groups into target molecules. The nitro and bromo substituents on the benzene ring influence the compound’s reactivity and selectivity in chemical reactions .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-nitrobenzenesulfonyl chloride
- 4-Chloro-3-nitrobenzenesulfonyl chloride
- 4-Nitrobenzenesulfonyl chloride
Uniqueness
4-Bromo-3-nitrobenzenesulfonyl chloride is unique due to the presence of both bromine and nitro substituents on the benzene ring. This combination of substituents imparts distinct reactivity and selectivity in chemical reactions compared to other sulfonyl chlorides. The bromine atom allows for further functionalization through coupling reactions, while the nitro group can be reduced to an amino group, providing versatility in synthetic applications .
Properties
IUPAC Name |
4-bromo-3-nitrobenzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO4S/c7-5-2-1-4(14(8,12)13)3-6(5)9(10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHJQQLFBGSDTEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)Cl)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4750-22-5 | |
Record name | 4-bromo-3-nitrobenzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.